molecular formula C5H8O4 B15318534 5-(Hydroxymethyl)-1,4-dioxan-2-one CAS No. 122150-99-6

5-(Hydroxymethyl)-1,4-dioxan-2-one

Cat. No.: B15318534
CAS No.: 122150-99-6
M. Wt: 132.11 g/mol
InChI Key: HIQHCIVHNZGOKR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dioxane ring with a hydroxymethyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous processes involving the dehydration of hexoses, such as fructose, in the presence of suitable catalysts . This method allows for the efficient conversion of biomass-derived feedstocks into valuable chemical intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,4-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 5-(hydroxymethyl)-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-1,4-dioxan-2-one stands out due to its unique dioxane ring structure, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .

Biological Activity

5-(Hydroxymethyl)-1,4-dioxan-2-one (5-HDON) is a five-membered cyclic carbonate that has garnered attention in various fields due to its potential biological applications. This article explores the biological activity of 5-HDON, focusing on its synthesis, properties, and implications in biomedical research.

Chemical Structure and Properties

5-HDON is characterized by its unique cyclic structure, which contributes to its reactivity and potential for polymerization. The compound can undergo ring-opening polymerization to form various biodegradable polymers, making it a candidate for applications in drug delivery and tissue engineering.

Synthesis and Polymerization

The synthesis of 5-HDON typically involves the reaction of diols with carbon dioxide under specific conditions to yield the cyclic carbonate. The polymerization of 5-HDON can be catalyzed using various mechanisms, including metal halides and organocatalysts. This process results in hyperbranched polymers that exhibit desirable properties for biomedical applications.

Catalyst Polymerization Conditions Conversion Rate
TBDRoom Temperature86% after 20 min
DPP60 °C94% after 18 h
MSARoom Temperature55% after 2.5 h

Drug Delivery Systems

One of the most promising applications of 5-HDON is in the development of drug delivery systems. The biodegradable nature of polymers derived from 5-HDON allows for controlled release of therapeutic agents. Studies have shown that these polymers can encapsulate drugs effectively and release them in a sustained manner, reducing the frequency of dosing and improving patient compliance.

Tissue Engineering

5-HDON-based polymers have been investigated for use as scaffolds in tissue engineering. Their biocompatibility and biodegradability make them suitable candidates for supporting cell growth and tissue regeneration. Research indicates that these scaffolds can facilitate cell attachment and proliferation, which are critical for successful tissue engineering outcomes.

Case Studies

  • Controlled Drug Release : A study demonstrated that a polymer synthesized from 5-HDON could encapsulate the anti-cancer drug doxorubicin. The release profile showed a sustained release over several days, indicating its potential for chemotherapy applications .
  • Tissue Engineering Scaffolds : In vitro studies involving human mesenchymal stem cells (hMSCs) on 5-HDON-based scaffolds showed enhanced cell viability and proliferation compared to traditional polylactic acid (PLA) scaffolds .

Properties

CAS No.

122150-99-6

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

5-(hydroxymethyl)-1,4-dioxan-2-one

InChI

InChI=1S/C5H8O4/c6-1-4-2-9-5(7)3-8-4/h4,6H,1-3H2

InChI Key

HIQHCIVHNZGOKR-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)O1)CO

Origin of Product

United States

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